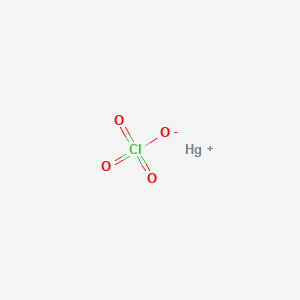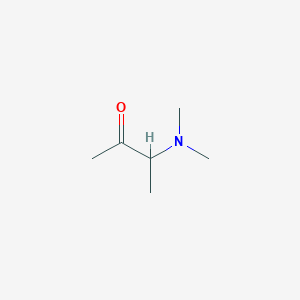
Mercurous perchlorate
Vue d'ensemble
Description
Mercurous perchlorate is a chemical compound with the formula Hg₂(ClO₄)₂ It is a white crystalline solid that is highly soluble in water This compound is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mercurous perchlorate can be synthesized through the reaction of mercurous nitrate with perchloric acid. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The reaction can be represented as follows:
Hg2(NO3)2+2HClO4→Hg2(ClO4)2+2HNO3
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process typically involves the use of high-purity reagents and advanced crystallization techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Mercurous perchlorate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to mercuric perchlorate.
Reduction: It can be reduced to elemental mercury.
Substitution: It can undergo substitution reactions with other anions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as nitric acid can be used.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: Chloride ions can be used for substitution reactions.
Major Products:
Oxidation: Mercuric perchlorate.
Reduction: Elemental mercury.
Substitution: Mercurous chloride.
Applications De Recherche Scientifique
Mercurous perchlorate has several scientific research applications, including:
Analytical Chemistry: Used as a reagent for the detection and quantification of various ions.
Biology: Studied for its potential effects on biological systems, particularly in the context of mercury toxicity.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Used in the production of other mercury compounds and in various industrial processes.
Mécanisme D'action
The mechanism of action of mercurous perchlorate involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The compound can also disrupt cellular processes by interfering with ion transport and membrane integrity.
Comparaison Avec Des Composés Similaires
Mercurous perchlorate can be compared with other mercury compounds such as:
Mercurous chloride (Hg₂Cl₂):
Mercuric perchlorate (Hg(ClO₄)₂): Used in analytical chemistry and as an oxidizing agent.
Mercurous nitrate (Hg₂(NO₃)₂): Used in the preparation of other mercury compounds.
Uniqueness: this compound is unique due to its high solubility in water and its specific applications in analytical chemistry. Its ability to undergo various chemical reactions makes it a versatile compound for scientific research.
Propriétés
IUPAC Name |
mercury(1+);perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Hg/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAJRDKFYZAGLU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClHgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161007 | |
| Record name | Perchloric acid, mercury(1 ) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13932-02-0 | |
| Record name | Perchloric acid, mercury(1 ) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013932020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, mercury(1 ) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)

